4,4'-Bipyridinium dichloride

Overview

Description

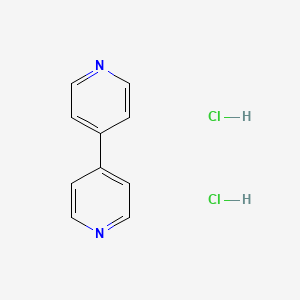

4,4'-Bipyridinium dichloride is a useful research compound. Its molecular formula is C10H10Cl2N2 and its molecular weight is 229.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4,4’-Bipyridine dihydrochloride, also known as 4,4’-Bipyridinium dichloride or 4,4’-Dipyridyl dihydrochloride, primarily targets metal centers in biochemical systems . It is popularly used to bridge metal centers, forming coordination polymers with novel properties .

Mode of Action

The compound interacts with its targets by acting as a ligand that forms a network between transition metals, resulting in the formation of coordination bonds . This interaction leads to the stabilization of magnetic ordering, mediating electronic effects between paramagnetic metal ions .

Biochemical Pathways

Its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions suggests that it may influence a variety of biochemical processes involving metal ions .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4,4’-Bipyridine dihydrochloride’s action are largely dependent on its role as a ligand for metal ions. By forming coordination polymers and mediating electronic effects, it can influence the behavior of metal ions in biological systems, potentially affecting a wide range of cellular processes .

Action Environment

The action of 4,4’-Bipyridine dihydrochloride can be influenced by environmental factors. For instance, its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions may be affected by the presence and concentration of these ions in the environment . Additionally, its solubility and stability may be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

4,4’-Bipyridinium dichloride is known to interact with various enzymes and proteins. It is capable of accepting or releasing electrons in cellular environments, disrupting the internal redox cycling . This property is harnessed in many complex nanosystems for controlled switching, rotational motion, and potential data storage . The compound’s electrochemical properties are also utilized in its synthesis and application .

Cellular Effects

4,4’-Bipyridinium dichloride is highly toxic to cells. Its toxicity stems from the generation of highly reactive oxygen species and nitrite species, leading to oxidative stress . This oxidative stress can result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation, which may be responsible for organ damage . It has also been linked to lung fibrosis, liver tumors, and Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of 4,4’-Bipyridinium dichloride involves the disruption of the redox cycle in cells . The compound can accept an electron from reducing equivalents such as NAD(P)H and be reduced to the monocation radical . This redox activity produces superoxide anions, which are highly reactive and contribute to the compound’s toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bipyridinium dichloride can change over time. The compound exhibits discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra

Dosage Effects in Animal Models

The effects of 4,4’-Bipyridinium dichloride vary with different dosages in animal models. High doses of the compound are known to be lethal

Metabolic Pathways

4,4’-Bipyridinium dichloride is involved in various metabolic pathways. Its toxicity stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments

Properties

IUPAC Name |

4-pyridin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGAQPUIDMGOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-26-4 (Parent) | |

| Record name | 4,4'-Bipyridinium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00950617 | |

| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Dipyridyl dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27926-72-3 | |

| Record name | 4,4'-Bipyridinium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bipyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4,4'-bipyridinium dichloride, also known as paraquat, exerts its herbicidal effect primarily through redox cycling within plant cells. [, , ] It accepts electrons from photosystem I, generating the paraquat radical cation. [, ] This radical cation reacts with molecular oxygen, producing superoxide radicals and other reactive oxygen species (ROS). [, ] The excessive ROS production overwhelms the plant's antioxidant defenses, leading to lipid peroxidation, membrane damage, and ultimately cell death. [, ] Explore further in:

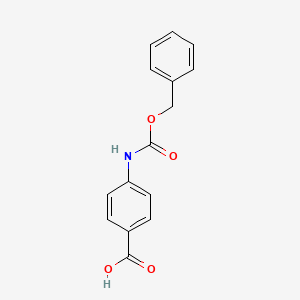

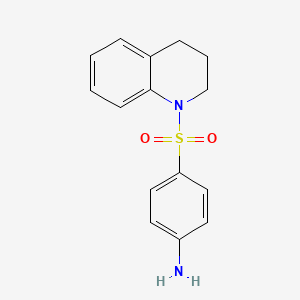

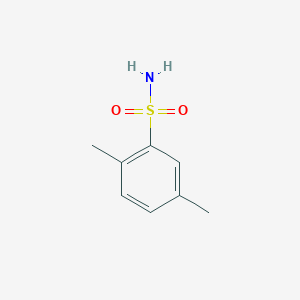

A: While the provided excerpts don't explicitly state the molecular formula or weight, this compound (paraquat) is characterized by two pyridine rings linked by a single bond at the 4,4' positions, with each nitrogen atom carrying a methyl substituent and two chloride counterions. Spectroscopic characterization methods, including FTIR and 1H NMR, have been employed to analyze synthesized derivatives of this compound. [] These techniques provide structural information based on the vibrational frequencies of chemical bonds (FTIR) and the magnetic environments of hydrogen atoms (1H NMR). [] For more detailed spectroscopic data, refer to specific studies on viologen compounds.

A: this compound derivatives have been incorporated into various materials for specific applications. For example, they have been used to functionalize electrode surfaces, [] incorporated into polymers for electrochromic devices, [, ] and used in the development of photo/electrochromic metal-organic frameworks. [, ] The performance and stability of these materials depend on the specific application and the environmental conditions. Further details:

A: Computational chemistry plays a significant role in elucidating the properties and behaviors of this compound and its derivatives. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and photochromic mechanisms of viologen-based coordination polymers. [] These calculations help predict and interpret experimental observations, such as UV-vis absorption spectra and electron transfer processes. [] Further insights from computational studies:

ANone: Modifying the structure of this compound influences its properties and biological activity. Research shows:

- Alkyl Chain Length: Altering the length of alkyl chains attached to the nitrogen atoms affects the adsorption behavior and electrochemical properties of viologen compounds on electrode surfaces. [] For example, longer alkyl chains in heptyl viologen lead to the formation of ordered structures on Cu(100) electrodes, while shorter chains in ethyl viologen do not exhibit such ordering. []

- Substituent Effects: Replacing the methyl groups with other substituents on the nitrogen atoms can alter the electron density of the bipyridinium core, impacting its redox potential and interaction with biological targets. []

- Restricted Access: Limiting access to paraquat products to prevent accidental or intentional poisoning. []

- Protective Gear: Using appropriate personal protective equipment to minimize exposure during handling and application. []

- Environmental Awareness: Implementing measures to prevent contamination of water sources and minimize ecological harm. []

ANone: Although the provided excerpts lack detailed PK/PD information, existing research indicates that paraquat:

- Absorbs Poorly: Exhibits limited absorption through the skin but can be absorbed systemically following ingestion or inhalation. [, ]

- Concentrates in Lungs: Tends to accumulate in the lungs, leading to severe pulmonary toxicity. []

- Slowly Eliminated: Exhibits a slow elimination rate, contributing to its prolonged toxicity. []

ANone: While not directly addressed in the provided excerpts, research indicates:

- In Vitro Toxicity: Paraquat demonstrates significant toxicity in various cell lines, including human macrophages and neuroblastoma cells, inducing oxidative stress, apoptosis, and autophagy. [, ]

- Animal Models: Animal studies, particularly in rodents, have been instrumental in understanding paraquat's mechanisms of toxicity, demonstrating its detrimental effects on the lungs, liver, kidneys, and nervous system. [, , ]

ANone: Resistance to this compound has been observed in various weed species. Studies indicate that resistance mechanisms can involve:

- Enhanced Antioxidant Defenses: Resistant plants may exhibit increased activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, which scavenge ROS and mitigate oxidative damage. [, ]

- Reduced Uptake or Sequestration: Resistance can arise from mechanisms that limit the uptake of paraquat into plant cells or sequester it in cellular compartments where it is less damaging. []

A: this compound (paraquat) is a highly toxic herbicide with well-documented adverse effects on human health. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.